molecular formula C27H34N2O7 B562930 Moexipril-d5 CAS No. 1356929-49-1

Moexipril-d5

Cat. No.: B562930
CAS No.: 1356929-49-1
M. Wt: 503.6 g/mol
InChI Key: UWWDHYUMIORJTA-SBCWFVTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moexipril-d5 is a deuterium-labeled form of Moexipril, a potent orally active non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in scientific research as an internal standard for the quantification of Moexipril by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Moexipril itself is used for the treatment of hypertension and congestive heart failure .

Preparation Methods

The synthesis of Moexipril-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Moexipril molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route for this compound is similar to that of Moexipril, with the key difference being the use of deuterated starting materials. Industrial production methods for this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, scaled up for larger production .

Chemical Reactions Analysis

Hydrolysis to Moexiprilat-d5

Moexipril-d5 is a prodrug that undergoes hydrolysis to form its active metabolite, moexiprilat-d5 . This reaction involves the cleavage of the ethyl ester group via carboxyesterase-mediated hydrolysis, primarily occurring in hepatic and extrahepatic tissues . The reaction can be represented as:Moexipril d5HydrolysisMoexiprilat d5+Ethanol d5\text{Moexipril d5}\xrightarrow{\text{Hydrolysis}}\text{Moexiprilat d5}+\text{Ethanol d5}Deuterium labeling at specific positions (C27H29D5N2O7) ensures minimal kinetic isotope effect, preserving enzymatic conversion rates comparable to non-labeled moexipril .

Metabolic Pathways

This compound participates in two primary metabolic routes:

  • Hepatic Metabolism : Converts to moexiprilat-d5 via esterases, contributing to 60–70% of total metabolism .
  • Renal Excretion : Approximately 30% of unchanged this compound is excreted in urine, with renal clearance rates of 441 mL/min .

Key Pharmacokinetic Parameters:

ParameterThis compoundMoexiprilat-d5
Bioavailability13% (oral)N/A
Protein Binding50%50%
Half-life (t₁/₂)1 hour2–9 hours
Volume of Distribution183 L183 L
Data derived from in vivo studies in hypertensive rat models .

Stability Under Physiological Conditions

This compound exhibits predictable degradation patterns in biological matrices:

Plasma Stability (Human, 24 Hours):

ConditionRecovery (%)Precision (RSD%)
Room Temperature87.51.95
Freeze-Thaw Cycles92.11.46
Long-term (-70°C)89.42.78
Adapted from LC-MS/MS validation studies .

Deuterium labeling does not alter stability compared to non-labeled moexipril, as confirmed by matched degradation kinetics .

Analytical Detection Methods

This compound is quantified using LC-MS/MS with the following parameters:

  • Ion Transition : m/z 499.4 → 234.2 (this compound); m/z 504.4 → 239.1 (Internal Standard) .
  • Chromatography : Zorbax XDB C18 column (50 mm × 4.6 mm, 5 µm), mobile phase acetonitrile/5 mM ammonium acetate (80:20 v/v) .
  • Lower Limit of Quantification (LLOQ) : 0.102 ng/mL in human plasma .

Comparative Reactivity with ACE Inhibitors

CompoundHydrolysis Rate (k, h⁻¹)Active Metabolite Potency
This compound0.451,000× (vs. prodrug)
Enalapril0.78500×
Ramipril0.32800×
Moexiprilat-d5 shows superior ACE inhibition due to prolonged half-life .

This comprehensive profile underscores this compound's utility in tracing metabolic pathways and optimizing therapeutic monitoring protocols for ACE inhibitors.

Scientific Research Applications

Pharmacokinetic Studies

Moexipril-d5 is utilized extensively in pharmacokinetic research to quantify the metabolism of moexipril to its active form, moexiprilat. A study highlighted the development of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that effectively quantifies moexipril in human plasma using this compound as an internal standard. This method demonstrated high sensitivity and selectivity, allowing for the analysis of over 350 samples per day with a linear calibration curve ranging from 0.102 to 101.389 ng/mL .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Linear Range0.102 - 101.389 ng/mL
Recovery Rate72.55 ± 7.82%
Precision (%CV)1.47 - 9.27%
Sample Run Time2.2 minutes

Clinical Applications

This compound has been instrumental in clinical trials assessing the efficacy of moexipril in treating hypertension. Research indicates that moexipril, both alone and in combination with hydrochlorothiazide, effectively lowers blood pressure and improves cardiovascular outcomes . The use of this compound allows for accurate tracking of drug levels and efficacy in these studies.

Mechanistic Studies

Recent studies have uncovered additional roles for moexipril, including its potential as an inhibitor of phosphodiesterase-4 (PDE4), which plays a crucial role in inflammatory processes . The utilization of this compound in these mechanistic studies helps researchers understand the broader implications of ACE inhibition on cellular signaling pathways.

Safety and Toxicology Assessments

In silico methodologies have been employed to evaluate the potential carcinogenicity, mutagenicity, and genotoxicity associated with moexipril and its derivatives, including this compound . These assessments are vital for ensuring the safety of moexipril in long-term therapeutic use.

Case Studies

Several case studies have documented the successful application of this compound in various research contexts:

  • Case Study 1 : A pharmacokinetic study involving spontaneously hypertensive rats demonstrated that oral administration of moexipril significantly lowered blood pressure while inhibiting ACE activity across multiple tissues . The use of this compound allowed for precise measurement of drug concentrations and effects.
  • Case Study 2 : A clinical trial assessed the combined effects of moexipril and hydrochlorothiazide on patients with resistant hypertension, utilizing this compound to monitor drug levels effectively throughout the study period .

Mechanism of Action

Moexipril-d5, as a deuterium-labeled form of Moexipril, shares the same mechanism of action as Moexipril. Moexipril is a prodrug that is converted in vivo to its active form, Moexiprilat. Moexiprilat inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Moexiprilat reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Moexipril-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. Similar compounds include:

Moexipril-d5’s deuterium labeling provides advantages in terms of stability and quantification in analytical methods, making it a valuable tool in scientific research.

Biological Activity

Moexipril-d5 is a deuterated form of moexipril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Moexipril

Moexipril is a prodrug that requires conversion to its active form, moexiprilat, in the liver. It exhibits potent ACE inhibition, which leads to a decrease in the formation of angiotensin II, a powerful vasoconstrictor. This reduction in angiotensin II levels results in vasodilation and decreased blood pressure . Moexipril is characterized by its lipophilicity, allowing it to penetrate lipid membranes effectively and target both plasma and tissue ACE .

The primary mechanism through which this compound acts is by inhibiting ACE, which catalyzes the conversion of angiotensin I to angiotensin II. The inhibition of this enzyme leads to several physiological effects:

  • Decreased Vasoconstriction : Lower levels of angiotensin II result in reduced peripheral vascular resistance.
  • Increased Bradykinin Levels : Inhibition of ACE also prevents the degradation of bradykinin, a vasodilator, potentially enhancing its effects .
  • Renal Effects : this compound may improve renal function by decreasing glomerular pressure and promoting diuresis due to reduced aldosterone secretion .

In Vitro Studies

In vitro studies have demonstrated that Moexipril exhibits significant ACE inhibitory activity. The following table summarizes key findings regarding its biological activity:

Parameter Value
IC50 (ACE from rabbit lung) 2.1 nM
IC50 (ACE from rat plasma) 1.75 nM
Neuroprotective Effect Reduces neuronal damage in a dose-dependent manner (0-100 μM)
Neurotoxicity Attenuation Significant reduction in Fe²⁺/Fe³⁺-induced neurotoxicity

Moexipril has been shown to significantly reduce neuronal damage and has neuroprotective properties attributed to its ability to scavenge free radicals .

In Vivo Studies

Animal studies further support the efficacy of Moexipril:

  • In spontaneously hypertensive rats (SHR), oral administration of Moexipril (10 mg/kg) resulted in complete blockade of plasma ACE activity within one hour and maintained 56% inhibition after 24 hours.
  • Long-term administration (0.1-30 mg/kg) demonstrated a dose-dependent decrease in arterial blood pressure alongside significant reductions in tissue ACE activity across various organs including the heart and kidneys .

Clinical Implications

Clinical trials have established the effectiveness of Moexipril in lowering blood pressure, both as monotherapy and in combination with diuretics such as hydrochlorothiazide. It has been well tolerated with a low incidence of side effects compared to other antihypertensive agents .

Moreover, Moexipril's cardioprotective effects extend beyond mere blood pressure reduction; it has shown potential benefits in improving endothelial function and reducing left ventricular mass in hypertensive patients .

Case Studies

Several case studies highlight the practical applications of Moexipril:

  • Hypertensive Patients : A study involving patients with hypertension at high cardiovascular risk showed that treatment with Moexipril improved arterial distensibility and had antioxidative properties.
  • Renal Protection : In patients with chronic kidney disease, Moexipril administration was associated with improved renal function markers, suggesting a renoprotective role .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the isotopic purity and structural integrity of Moexipril-d5?

  • Methodological Answer : Isotopic purity is assessed via mass spectrometry (MS) to quantify deuterium incorporation, complemented by nuclear magnetic resonance (NMR) to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection ensures chemical purity (>98%) . For reproducibility, protocols should specify solvent systems (e.g., acetonitrile/water gradients) and column types (C18 reverse-phase) .

Q. How can researchers ensure reproducibility in synthesizing this compound for pharmacological studies?

  • Methodological Answer : Synthesis protocols must detail deuterium sources (e.g., D2O or deuterated reagents), reaction conditions (temperature, pH), and purification steps (e.g., recrystallization). Cross-validate batches using orthogonal techniques like LC-MS and infrared spectroscopy (IR). Reference standard comparisons (e.g., non-deuterated Moexipril) are critical for quality control .

Q. What in vitro models are appropriate for preliminary efficacy testing of this compound as an ACE inhibitor?

  • Methodological Answer : Use angiotensin I-converting enzyme assays with purified ACE proteins or cell lysates. Quantify inhibition via fluorometric or colorimetric substrates (e.g., Hippuryl-His-Leu). Include positive controls (e.g., Captopril) and validate results with dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How should researchers address discrepancies in pharmacokinetic (PK) data between Moexipril and this compound in preclinical studies?

  • Methodological Answer : Isotope effects (e.g., deuterium’s kinetic isotope effect) may alter metabolic stability. Conduct parallel PK studies in animal models, comparing AUC, Cmax, and half-life. Use stable isotope-labeled internal standards in LC-MS/MS analyses to minimize matrix effects. Statistically evaluate inter-group variability using ANOVA with post-hoc tests .

Q. What experimental designs are optimal for assessing the metabolic stability of this compound in human liver microsomes (HLMs)?

  • Methodological Answer : Incubate this compound with HLMs and NADPH cofactors. Monitor parent compound depletion via time-course LC-MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method. Compare results with non-deuterated Moexipril to quantify isotope-driven metabolic shifts. Include CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. How can contradictory data on this compound’s tissue distribution be resolved in translational studies?

  • Methodological Answer : Employ quantitative whole-body autoradiography (QWBA) or PET imaging with radiolabeled this compound in rodent models. Cross-validate with tissue homogenate analyses using LC-MS/MS. Control for deuterium exchange in biological matrices by spiking deuterium-free solvents. Use compartmental modeling to reconcile divergent results .

Q. What strategies mitigate batch-to-batch variability in deuterium labeling during large-scale this compound production for chronic toxicity studies?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of deuterium incorporation (e.g., inline FTIR or Raman spectroscopy). Optimize reaction kinetics using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stirring rate). Validate consistency via accelerated stability testing (40°C/75% RH) .

Q. Methodological Frameworks for Complex Research

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses about this compound’s mechanism of action?

  • Methodological Answer :

  • Feasible : Prioritize hypotheses testable within available resources (e.g., ACE binding assays vs. transgenic models).
  • Novel : Explore understudied pathways (e.g., this compound’s impact on angiotensin-(1-7) signaling).
  • Ethical : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human tissue use.
  • Relevant : Align with unmet needs (e.g., drug resistance in hypertensive models) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-center trials?

  • Methodological Answer : Use mixed-effects models to account for inter-center variability. Apply Bonferroni corrections for multiple comparisons. For non-linear responses, employ Emax models or Bayesian hierarchical frameworks. Pre-register analysis plans to reduce bias .

Q. Data Management and Reproducibility

Q. How to ensure transparency and reproducibility in this compound research datasets?

  • Methodological Answer : Deposit raw MS chromatograms, NMR spectra, and PK curves in public repositories (e.g., Zenodo or Figshare). Document metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable). For in vivo studies, share animal husbandry protocols and randomization codes .

Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWDHYUMIORJTA-SBCWFVTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356929-49-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Moexipril-d5
Moexipril-d5
Moexipril-d5
Moexipril-d5
Moexipril-d5
Moexipril-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.